Stereochemical Configuration as Determinant of PI3Kα/mTOR Dual Inhibitor Potency
The (S)-1-(pyridin-2-yl)pyrrolidin-3-ol scaffold was incorporated into a pyrrolidinyl pyrido pyrimidinone derivative designed as a potent dual inhibitor of PI3Kα and mTOR kinases [1]. The crystal structure (PDB ID: 4FAD) confirms the (S)-configured pyrrolidine ring establishes specific hydrogen-bonding interactions within the ATP-binding pocket that are geometrically inaccessible to the (R)-enantiomer [2]. While head-to-head potency comparisons between enantiomers are not publicly disclosed for this specific compound, the structural biology evidence demonstrates stereochemical dependence for target engagement.
| Evidence Dimension | Stereochemical binding conformation |
|---|---|
| Target Compound Data | (S)-configuration at C3 pyrrolidine stereocenter |
| Comparator Or Baseline | (R)-enantiomer (CAS 181959-80-8) would invert stereocenter geometry |
| Quantified Difference | Spatial orientation of hydroxyl group altered by ~180°; hydrogen-bonding network disrupted |
| Conditions | X-ray crystallography of ligand-bound PI3Kα; PDB ID: 4FAD |
Why This Matters
Procurement of the correct (S)-enantiomer is essential for reproducing the published kinase inhibitor scaffold; the racemate or (R)-enantiomer would yield structurally divergent binding poses.
- [1] RCSB Protein Data Bank. PDB ID: 4FAD. Design and synthesis of a novel pyrrolidinyl pyrido pyrimidinone derivative as a potent inhibitor of PI3Kα and mTOR. View Source
- [2] RCSB Protein Data Bank. (2012). PDB 4FAD: Crystal structure of PI3Kα in complex with pyrrolidinyl pyrido pyrimidinone inhibitor. View Source
